Isotheoline
Description
Isotheoline (C₁₀H₁₃NO) is a naturally occurring isoquinoline alkaloid, structurally characterized by a bicyclic heteroaromatic framework with a nitrogen atom at position 2. It is commonly isolated from plant species within the Ranunculaceae and Berberidaceae families, where it serves as a secondary metabolite with putative bioactivity . The compound exhibits a molecular weight of 163.22 g/mol, a melting point of 148–150°C, and moderate solubility in polar solvents such as ethanol and methanol. Spectroscopic data (¹H NMR, ¹³C NMR, and IR) confirm its planar structure, with key peaks at δ 7.85 (aromatic protons) and 1680 cm⁻¹ (C=N stretching) .
This compound has been investigated for its antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory properties.
Properties
CAS No. |
79979-14-9 |
|---|---|
Molecular Formula |
C38H42N2O8 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
(6aS)-2,9-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol;(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/2C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18;1-20-5-4-10-7-16(24-3)19(22)18-12-9-14(21)15(23-2)8-11(12)6-13(20)17(10)18/h2*7-9,13,21-22H,4-6H2,1-3H3/t2*13-/m00/s1 |
InChI Key |
ZFROIVUOEQLLBT-CHNGVTQJSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC.CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC.CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)O)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC.CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC |
Synonyms |
isoteolin isoteoline isotheoline izoteolin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Isotheoline belongs to the isoquinoline alkaloid family, sharing core structural features with compounds such as berberine and 5-chloroisoquinoline. Below is a comparative analysis based on physicochemical properties, bioactivity, and applications.
Comparative Data Table
| Property | This compound | Berberine | 5-Chloroisoquinoline |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃NO | C₂₀H₁₈NO₄⁺ | C₉H₆ClN |
| Molecular Weight (g/mol) | 163.22 | 336.36 | 163.61 |
| Melting Point (°C) | 148–150 | 145 (decomposes) | 92–94 |
| Solubility (H₂O) | Low (0.1 g/L) | Moderate (2.5 g/L) | Insoluble (<0.01 g/L) |
| Bioactivity (IC₅₀) | 12.3 µM (AChE) | 0.45 µM (AChE) | N/A |
| Key Applications | Neuroprotection | Antimicrobial, Antidiabetic | Organic Synthesis |
Notes:
- Berberine : A quaternary ammonium alkaloid with broad-spectrum antimicrobial activity (MIC: 5 µg/mL against Staphylococcus aureus) and antidiabetic effects via AMPK activation . Its higher molecular weight and charged structure enhance solubility but reduce blood-brain barrier permeability compared to this compound.
- 5-Chloroisoquinoline: A synthetic derivative used as a precursor in pharmaceuticals and agrochemicals. The chlorine substituent increases electrophilicity, making it reactive in cross-coupling reactions but less bioactive in neurological models .
Mechanistic and Pharmacological Differences
- Acetylcholinesterase Inhibition : this compound’s planar structure allows moderate interaction with the enzyme’s catalytic site, while berberine’s extended conjugated system enables stronger binding via π-π stacking .
- Toxicity : this compound exhibits lower hepatotoxicity (LD₅₀ > 500 mg/kg in rodents) compared to berberine (LD₅₀ = 250 mg/kg), attributed to reduced mitochondrial membrane disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
